molecular formula C6H5Cl3N2 B3285265 (2,3,4-Trichlorophenyl)hydrazine CAS No. 80025-74-7

(2,3,4-Trichlorophenyl)hydrazine

Cat. No.: B3285265
CAS No.: 80025-74-7
M. Wt: 211.5 g/mol
InChI Key: IYBKJASNAMGBOI-UHFFFAOYSA-N
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Description

(2,3,4-Trichlorophenyl)hydrazine is a specialized organic compound that serves as a versatile building block in medicinal and heterocyclic chemistry research. Its molecular structure, featuring a hydrazine group attached to a trichlorinated phenyl ring, makes it a valuable precursor for synthesizing various nitrogen-containing heterocycles, such as pyrazoles and indazoles, which are core structures in many pharmaceutical agents . Researchers utilize this reagent to study structure-activity relationships, as the position and nature of chlorine substituents on the phenyl ring are known to significantly influence the electronic properties and biomolecular reactivity of phenylhydrazine derivatives . In biochemical research, substituted phenylhydrazines are investigated for their mechanisms of interaction with proteins like hemoglobin, providing insights into oxidative damage and reaction pathways . The compound is typically supplied as a solid with high purity. As with all chemicals, appropriate safety precautions must be followed. This compound is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4-trichlorophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N2/c7-3-1-2-4(11-10)6(9)5(3)8/h1-2,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBKJASNAMGBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1NN)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,3,4 Trichlorophenyl Hydrazine and Its Precursors

Chlorination Strategies for Arylhydrazine Scaffold Construction

Direct chlorination of a simple arylhydrazine like phenylhydrazine (B124118) is often complicated by the high reactivity of the hydrazine (B178648) group, which can lead to undesired side reactions and decomposition. To circumvent this, a common and effective strategy involves the protection of the hydrazine moiety prior to the chlorination step.

One established method involves reacting phenylhydrazine with a dicarboxylic anhydride (B1165640), such as phthalic anhydride or succinic anhydride, under anhydrous conditions. google.com This reaction forms a stable N-anilino dicarboximide intermediate. This protection strategy effectively shields the reactive N-H bonds of the hydrazine group, allowing for selective chlorination of the phenyl ring.

The subsequent chlorination of the N-anilino dicarboximide can be carried out using standard chlorinating agents like sulfuryl chloride or chlorine gas. google.comgoogleapis.com The reaction is typically conducted in an inert solvent, with acetic acid being a preferred choice due to its effectiveness and cost. google.com The temperature for the chlorination is generally maintained between 0°C and 100°C, with a narrower range of 15°C to 50°C often being optimal. google.com After chlorination, the protecting group is removed by hydrolysis, typically using a base, to liberate the desired trichlorophenylhydrazine. google.comgoogleapis.com For instance, reacting N-(2,4,6-trichloroanilino)succinimide with 2-aminoethanol yields 2,4,6-trichlorophenylhydrazine. google.com While this example illustrates the synthesis of the 2,4,6-isomer, the principle is directly applicable to the synthesis of (2,3,4-Trichlorophenyl)hydrazine by starting with the appropriate precursors and controlling chlorination conditions.

Table 1: Chlorination of Protected Phenylhydrazine Intermediates This table illustrates the general methodology for chlorination; specific conditions for the 2,3,4-isomer may vary.

StepReactantsReagents/SolventsConditionsIntermediate/ProductReference
ProtectionPhenylhydrazine, Dicarboxylic Anhydride (e.g., Succinic Anhydride)Acetic AcidRefluxN-anilinosuccinimide google.com
ChlorinationN-anilino DicarboximideSulfuryl Chloride or Chlorine0-100°CN-(Trichloroanilino)dicarboximide google.comgoogleapis.com
Deprotection (Hydrolysis)N-(Trichloroanilino)dicarboximideBase (e.g., 2-aminoethanol), Toluene/Methanol (B129727)RefluxTrichlorophenylhydrazine google.com

Reduction Pathways for Nitro-Substituted Aromatic Precursors to Hydrazine Formation

A crucial pathway to substituted arylhydrazines involves the reduction of a corresponding nitro-aromatic compound. For the target molecule, this involves the synthesis and subsequent reduction of 2,3,4-trichloronitrobenzene. chemicalbook.com This intermediate is valuable in the production of pesticides and pharmaceuticals. chemicalbook.com The reduction of the nitro group to a hydrazine is a more complex transformation than reduction to an amine, often proceeding through nitroso and hydroxylamine (B1172632) intermediates.

Various reducing systems have been developed for the conversion of nitroaromatics. Hydrazine hydrate (B1144303) itself is a potent reducing agent, and its effectiveness can be tailored by using specific catalysts. rsc.orgresearchgate.net Catalytic systems employing metals like iron or copper powder have proven effective for reducing nitrobenzene (B124822) to aniline (B41778), a related transformation. jst.go.jp More advanced, highly selective methods for reducing nitro compounds to amines utilize hydrazine hydrate with catalysts such as molybdenum-based oxides or CeO2–SnO2, which can offer good yields under mild conditions. researchgate.netgoogle.com The reduction can often be performed selectively, leaving other functional groups like halogens, esters, and nitriles intact. niscpr.res.in A system of zinc dust and hydrazine hydrate in methanol is another facile, low-cost method for the rapid and selective reduction of aromatic nitro compounds to their corresponding amines at room temperature. niscpr.res.in While these methods primarily target the formation of amines, modifications in stoichiometry and conditions can favor the formation of hydrazine derivatives.

Table 2: Selected Systems for the Reduction of Aromatic Nitro Compounds These systems are primarily reported for the synthesis of anilines but are foundational for developing pathways to hydrazines.

Reducing SystemCatalyst/Co-reagentSolventKey FeaturesReference
Hydrazine HydrateIron or Copper PowderEthanolGood yield of corresponding amine. jst.go.jp
Hydrazine HydrateZinc DustMethanolRapid, selective, room temperature reaction. niscpr.res.in
Hydrazine HydrateCeO2–SnO2Not specifiedEfficient transfer hydrogen reduction under mild conditions. researchgate.net
Hydrazine HydrateMolybdenum-based OxideOrganic SolventHigh selectivity, mild conditions (-10 to 100°C). google.com

Aryl Diazonium Salt Reduction Methods in the Synthesis of this compound

The reduction of aryl diazonium salts represents one of the most common and reliable methods for preparing arylhydrazines. thieme-connect.de This two-step process begins with the diazotization of a primary arylamine, followed by the reduction of the resulting diazonium salt. thieme-connect.de For the synthesis of this compound, the precursor is 2,3,4-trichloroaniline.

The diazotization is performed by treating the aniline with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. scienceinfo.com This reaction must be conducted at low temperatures, typically between 0°C and 5°C, to ensure the stability of the diazonium salt. scienceinfo.com

Once formed, the aryl diazonium salt is reduced to the corresponding arylhydrazine using one of several established reducing agents:

Sodium Sulfite (B76179)/Bisulfite: This is a classic and widely used method. The diazonium salt is treated with a solution of sodium sulfite or bisulfite. thieme-connect.descienceinfo.comlibretexts.org The reaction proceeds through an intermediate aryldiazosulfonate, which is then reduced and hydrolyzed with acid to yield the arylhydrazine, often isolated as its hydrochloride salt. libretexts.orgorgsyn.org

Stannous Chloride (Tin(II) Chloride): Another common reducing agent is stannous chloride dissolved in concentrated hydrochloric acid. thieme-connect.de This reagent provides a reliable route to arylhydrazines and is used in various industrial syntheses. google.comgoogle.com

Triphenylphosphine (B44618): A more modern approach involves the reaction of the aryl diazonium salt with triphenylphosphine. google.comgoogle.com This forms a triphenyl-aryl hydrazyl phosphonium (B103445) salt intermediate, which is subsequently hydrolyzed with acid to quantitatively yield the arylhydrazine. google.comgoogle.com This method is noted for its efficiency and ease of use on a commercial scale. google.com

Table 3: Comparison of Reducing Agents for Aryl Diazonium Salts

Reducing AgentTypical ConditionsAdvantagesDisadvantages/ConsiderationsReference
Sodium Sulfite (Na₂SO₃)Aqueous solution, followed by acid hydrolysis.Reliable, well-established, compatible with many substituents.May require excess reagent; sometimes requires final treatment with zinc/acid for complete reduction. thieme-connect.descienceinfo.comorgsyn.org
Stannous Chloride (SnCl₂)Concentrated HCl.Effective and widely used in industry.Uses a heavy metal reagent, which can pose environmental and disposal challenges. thieme-connect.degoogle.com
Triphenylphosphine (PPh₃)Reaction in methanol, followed by acidic hydrolysis.High quantitative yield, easy to handle on a commercial scale.Forms triphenylphosphine oxide as a byproduct that must be separated. google.comgoogle.com

Alternative Synthetic Routes and Comparative Reaction Efficiency

Beyond the primary pathways, alternative synthetic strategies offer different advantages, such as avoiding hazardous intermediates or improving process economics.

One significant alternative is the multi-step process involving the protection of phenylhydrazine, followed by chlorination and deprotection, as detailed in section 2.1. google.com This route's main advantage is that it avoids the in situ generation and use of potentially unstable diazonium salts, which is a key step in the more conventional synthesis from trichloroaniline. This can lead to a simpler and potentially safer manufacturing process. google.com

Another approach involves the direct nucleophilic substitution of a chlorine atom on a polychlorinated benzene (B151609) ring with hydrazine. A patent describes the reaction of 3,4,5-trichloro-trifluoromethylbenzene with hydrazine hydrate in pyridine (B92270) at reflux to produce the corresponding phenylhydrazine derivative. google.com This suggests that a similar reaction, perhaps starting from 1,2,3,4-tetrachlorobenzene, could potentially yield this compound, although the regioselectivity would be a critical factor to control.

An innovative method described in a Chinese patent involves the reaction of 2,4,6-trichloroaniline (B165571) with ketazine. google.com In this process, the reactants are heated, and water is added dropwise. The reaction produces acetone (B3395972) and ammonia (B1221849) as byproducts, which are removed by distillation, driving the reaction to completion. google.com This method represents a departure from both the diazonium and protection/chlorination routes and may offer unique efficiencies, particularly in byproduct management.

Comparing these routes, the diazonium salt method is versatile but requires careful temperature control and handles potentially explosive intermediates. The protection-chlorination-deprotection sequence offers enhanced safety by avoiding diazonium salts but involves more reaction steps. google.com The direct substitution and ketazine routes present novel, potentially more streamlined processes, though their general applicability and efficiency for producing the specific 2,3,4-isomer would require dedicated study. google.comgoogle.com

Optimization of Reaction Conditions and Yield Enhancement Studies

Optimizing reaction parameters is essential for maximizing yield, minimizing byproducts, and ensuring the economic viability of any synthetic route. Studies across various arylhydrazine syntheses highlight several key factors.

Temperature: Precise temperature control is paramount, especially in the formation of diazonium salts, which are only stable at low temperatures (0–5 °C). scienceinfo.com In chlorination reactions, temperature influences the rate and selectivity; for example, chlorinating N-anilinodicarboximides is typically performed between 15°C and 50°C to achieve a balance of reaction speed and control. google.com

Solvents and Reagents Stoichiometry: The choice of solvent can significantly impact reaction outcomes. Acetic acid is noted as a preferred solvent for chlorination steps. google.com In other reactions, such as those involving hydrazine, solvents like methanol, dioxane, or pyridine are employed. google.comresearchgate.net The molar ratio of reactants is also critical. For instance, in the reduction of diazonium salts with sodium sulfite, an excess of the reducing agent (e.g., 2.2–2.5 equivalents) is typically used to ensure complete conversion. thieme-connect.de Similarly, in multicomponent reactions to form heterocyclic structures from hydrazines, optimizing the equivalents of base and hydrazine hydrate is key to achieving high yields. researchgate.net

Catalyst and Reaction Time: In pathways involving catalytic reduction, the choice of catalyst is a major point of optimization. For nitro-group reductions, various catalysts from simple iron powder to complex mixed oxides are used to enhance rate and selectivity. researchgate.netjst.go.jp Reaction time is another variable that requires optimization. For example, in the silver(I)-promoted synthesis of neolignans, a reaction related to oxidative coupling, optimizing the time from 20 hours to 4 hours prevented the formation of undesired byproducts without significantly reducing conversion. scielo.br

Table 4: Example of Optimization Study for a Multicomponent Reaction Involving Hydrazine This table is adapted from a study on pyrazole (B372694) synthesis and illustrates the principles of optimizing reaction conditions.

EntryBase (Equivalents)Hydrazine Hydrate (Equivalents)SolventConditionsYield (%)Reference
1Piperidine (2.0)3.0EthanolReflux60 researchgate.net
2Et₃N (2.0)3.0EthanolReflux65 researchgate.net
3Et₃N (2.0)3.0DMFReflux70 researchgate.net
4Et₃N (2.0)5.0DMFReflux78 researchgate.net
5Et₃N (2.0)5.0DMFReflux, extended time78 researchgate.net

Elucidation of Reactivity and Reaction Mechanisms of 2,3,4 Trichlorophenyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety in Chemical Transformations

The hydrazine group (–NHNH₂) in (2,3,4-trichlorophenyl)hydrazine is characterized by the presence of lone pairs of electrons on the two adjacent nitrogen atoms, rendering it a potent nucleophile. The terminal nitrogen (β-nitrogen) is generally the more reactive site for nucleophilic attack. However, the nucleophilicity of the hydrazine moiety in this specific compound is significantly modulated by the electronic effects of the trichlorophenyl ring.

The three chlorine atoms on the phenyl ring exert a strong electron-withdrawing effect through both induction (-I) and resonance (-M). This delocalization of electron density away from the hydrazine group reduces its nucleophilic character compared to unsubstituted phenylhydrazine (B124118). Despite this deactivation, the hydrazine moiety remains sufficiently nucleophilic to participate in a wide range of chemical reactions, most notably condensation and cyclization reactions.

Electrophilic Aromatic Substitution Patterns on the Trichlorophenyl Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is a complex process governed by the directing effects of both the hydrazine and the chlorine substituents.

Hydrazino Group (–NHNH₂): This group is a powerful activating and ortho, para-directing substituent due to the ability of the nitrogen atom's lone pair to donate electron density to the ring through resonance.

Chlorine Atoms (–Cl): Halogens are deactivating groups due to their strong inductive electron withdrawal. However, they are also ortho, para-directors because their lone pairs can be donated to the ring via resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

In this compound, the ring is already heavily substituted and deactivated by three chlorine atoms. The positions available for substitution are C5 and C6. The hydrazine group at C1 directs incoming electrophiles to the ortho (C6) and para (C4) positions. The chlorine at C2 directs to its ortho (C1, C3) and para (C5) positions. The chlorine at C3 directs to its ortho (C2, C4) and para (C6) positions, and the chlorine at C4 directs to its ortho (C3, C5) positions.

Considering the cumulative effects, the C5 and C6 positions are the only ones available. The hydrazine group strongly directs towards C6 (ortho position). The chlorine atoms at C2 and C4 direct towards C5. The chlorine at C3 directs towards C6. The strong activating and directing effect of the hydrazine group would likely favor substitution at the C6 position, though the steric hindrance from the adjacent chlorine at C2 and the deactivating nature of the ring make EAS reactions on this substrate challenging and often require harsh conditions.

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones and Azines

One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones to form (2,3,4-trichlorophenyl)hydrazones. This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. wikipedia.orgalfa-chemistry.com

The mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to yield the stable hydrazone product, characterized by a C=N double bond. These hydrazones are often crystalline solids and serve as crucial intermediates for subsequent cyclization reactions, such as the Fischer indole (B1671886) synthesis. wikipedia.orgalfa-chemistry.com

The general reaction can be summarized as: C₆H₂Cl₃NHNH₂ + R(R')C=O → C₆H₂Cl₃NHN=C(R)R' + H₂O

Under certain conditions, particularly with an excess of the carbonyl compound, the initially formed hydrazone can react further to form an azine. However, the formation of hydrazones is the more common and synthetically useful pathway.

Cyclization Reactions Leading to Novel Heterocyclic Systems

This compound is a key precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems. The intermediate hydrazones, formed from condensation reactions, are particularly important for these transformations.

The Fischer indole synthesis is a classic and widely used method for preparing indoles. wikipedia.org It involves the acid-catalyzed cyclization of an arylhydrazone. alfa-chemistry.comnih.gov When (2,3,4-trichlorophenyl)hydrazones (derived from appropriate aldehydes or ketones) are heated in the presence of an acid catalyst (such as polyphosphoric acid, zinc chloride, or protic acids), they undergo a nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgnih.gov

The mechanism proceeds through the following key steps:

Formation of the (2,3,4-trichlorophenyl)hydrazone.

Tautomerization of the hydrazone to its enamine form.

Protonation of the enamine.

A nih.govnih.gov-sigmatropic rearrangement which forms a new C-C bond and breaks the N-N bond.

Rearomatization of the phenyl ring.

Intramolecular cyclization to form an indoline intermediate.

Elimination of ammonia (B1221849) to yield the final substituted indole.

The substitution pattern of the resulting indole is determined by the structure of the starting carbonyl compound and the positions of the chlorine atoms on the phenylhydrazine. This reaction provides a direct route to variously substituted trichloroindoles, which are of interest in medicinal and materials chemistry. The presence of electron-withdrawing groups, like the three chlorine atoms, can influence the reaction conditions required, often necessitating stronger acids or higher temperatures. nih.gov

This compound is also a valuable reagent for the synthesis of other N-heterocycles, particularly pyrazoles and triazoles.

Pyrazole (B372694) Synthesis: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common synthetic route involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. dergipark.org.trnih.gov this compound can react with compounds like β-diketones, β-ketoesters, or α,β-unsaturated ketones to form substituted 1-(2,3,4-trichlorophenyl)pyrazoles. The reaction typically proceeds by initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. nih.gov

Triazole Synthesis: 1,2,4-Triazoles can be synthesized from hydrazine derivatives through various pathways. One method involves the reaction of this compound with compounds containing a C-N-C skeleton, such as amidines or imidates. Another approach is the cyclization of intermediate thiosemicarbazides, which can be prepared from the corresponding acetohydrazide derived from this compound. These reactions often require heat or basic conditions to facilitate the final ring-closing step.

The following table summarizes some cyclization reactions involving aryl hydrazines to form heterocyclic systems.

HeterocycleReactant 1Reactant 2General Conditions
Indole (Aryl)hydrazineAldehyde or KetoneAcid catalyst (e.g., PPA, ZnCl₂), Heat
Pyrazole (Aryl)hydrazine1,3-DiketoneAcid or Base catalyst, Reflux
1,2,4-Triazole (Aryl)hydrazideIsothiocyanate, then NaOHBase-catalyzed cyclization of thiosemicarbazide intermediate

Oxidation-Reduction Behavior of this compound in Organic Synthesis

The hydrazine functional group can undergo both oxidation and reduction reactions, providing pathways to other important functional groups.

Oxidation: The oxidation of arylhydrazines can lead to different products depending on the oxidizing agent and reaction conditions. Mild oxidation can generate diazenes, which are often unstable. Stronger oxidation can cleave the N-N bond. A synthetically important oxidation reaction is the conversion of an arylhydrazine to an aryl radical via an unstable diazene intermediate, which can then be used in arylation reactions. Alternatively, oxidation can lead to the formation of diazonium salts, which are versatile intermediates for introducing a wide range of functional groups onto the aromatic ring through Sandmeyer-type reactions.

Reduction: The hydrazine moiety can be reduced to an amine, effectively cleaving the N-N bond. This transformation converts this compound into 2,3,4-trichloroaniline. Common reducing agents for this purpose include sodium dithionite, catalytic hydrogenation, or low-valent titanium reagents.

Furthermore, the hydrazone derivatives of this compound are intermediates in the Wolff-Kishner reduction. In this reaction, a hydrazone formed from a ketone or aldehyde is treated with a strong base (like KOH) at high temperatures, leading to the reduction of the carbonyl group to a methylene (CH₂) group, with the evolution of nitrogen gas. byjus.com This provides a method for deoxygenation of carbonyls under basic conditions.

The table below outlines the oxidation and reduction products of this compound.

Reaction TypeReagent(s)Product
Reduction Na₂S₂O₄ or TiCl₄/Mg2,3,4-Trichloroaniline
Oxidation Mild oxidants (e.g., MnO₂)Aryl radicals (transient)
Wolff-Kishner (of derived hydrazone)KOH, heatCorresponding alkane

Metal-Catalyzed Coupling Reactions Involving this compound and its Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While specific literature detailing the participation of this compound in such reactions is limited, its structural features—a hydrazine moiety and a polychlorinated aromatic ring—suggest its potential as a substrate in several important classes of metal-catalyzed coupling reactions. The reactivity of this compound and its derivatives in these transformations is primarily dictated by the nature of the catalyst, the reaction partners, and the specific reaction conditions employed.

The hydrazine group offers two nitrogen atoms that can act as nucleophiles, while the chloro-substituted phenyl ring provides sites for oxidative addition in palladium-catalyzed cycles. The electronic properties of the trichlorophenyl group, being strongly electron-withdrawing, can influence the reactivity of both the hydrazine nitrogens and the carbon-chlorine bonds.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org In principle, this compound could participate in this reaction as the amine component, coupling with various aryl or vinyl halides/triflates. The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The reactivity of this compound in a Buchwald-Hartwig reaction would be influenced by the steric hindrance from the ortho-chloro substituent and the reduced nucleophilicity of the nitrogen atoms due to the electron-withdrawing nature of the trichlorophenyl ring. The choice of palladium precursor, ligand, and base is critical in overcoming these challenges. libretexts.org Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps. wikipedia.org

A potential reaction scheme is presented below:

Scheme 1: Postulated Buchwald-Hartwig Coupling of this compound

Where Ar-X is an aryl halide.

Furthermore, derivatives of this compound could undergo intramolecular Buchwald-Hartwig reactions to form heterocyclic structures. For instance, a derivative bearing a suitably positioned aryl halide could cyclize to form a substituted indazole or other nitrogen-containing heterocycles. Intramolecular variants of this reaction are known to be efficient for the synthesis of complex cyclic amines. rsc.orgresearchgate.net

The table below outlines a hypothetical set of reaction parameters for the Buchwald-Hartwig amination of this compound based on typical conditions for challenging substrates.

ParameterConditionRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) or Pd(II) precursors.
Ligand Buchwald or Hartwig phosphine ligands (e.g., XPhos, SPhos)Bulky, electron-rich ligands that promote catalyst activity for hindered and electron-poor substrates.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the hydrazine.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are typically used.
Temperature 80-120 °CElevated temperatures are often necessary to drive the reaction to completion.

Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative to palladium-catalyzed methods for the formation of C-N bonds. These reactions typically involve the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. This compound could serve as the amine component in such a reaction.

The general mechanism is thought to involve the coordination of the amine and the aryl halide to a Cu(I) center, followed by a concerted or stepwise process to form the N-arylated product. The presence of the three chloro substituents on the phenyl ring of this compound would decrease the nucleophilicity of the hydrazine nitrogens, potentially requiring more forcing reaction conditions (higher temperatures, stronger bases, or more active catalyst systems).

Scheme 2: Postulated Copper-Catalyzed N-Arylation of this compound

Where Ar-X is an aryl halide.

The table below summarizes plausible conditions for a copper-catalyzed N-arylation involving this compound.

ParameterConditionRationale
Copper Catalyst CuI, Cu₂O, Cu(OAc)₂Commonly used and commercially available copper sources.
Ligand 1,10-Phenanthroline, L-proline, various diaminesLigands can accelerate the reaction and allow for milder conditions.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Inorganic bases are typically employed.
Solvent DMF, DMSO, DioxaneHigh-boiling polar aprotic solvents are often used.
Temperature 100-180 °CHigh temperatures are characteristic of many Ullmann-type couplings.

Derivatization and Advanced Functionalization Strategies for 2,3,4 Trichlorophenyl Hydrazine

Acylation and Sulfonylation of the Hydrazine (B178648) Nitrogen Atoms

The nitrogen atoms of the hydrazine group in (2,3,4-trichlorophenyl)hydrazine are nucleophilic and readily undergo reactions with electrophilic acylating and sulfonylating agents. These reactions are fundamental for creating stable hydrazide and sulfonyl hydrazide derivatives, which are key intermediates in organic synthesis.

Acylation is typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. The reaction usually proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. This transformation converts the hydrazine into a more stable N-acylhydrazone or diacylhydrazine derivative. For instance, the condensation of a substituted phenylhydrazine (B124118) with a ketone, such as 2-acetylbenzofuran, in the presence of an acid catalyst, leads to the formation of a stable hydrazone. mdpi.com This type of reaction highlights the utility of trichlorophenylhydrazines in synthesizing complex heterocyclic structures. The resulting N-acyl hydrazones are recognized as a promising framework in medicinal chemistry due to their straightforward synthesis and wide range of biological activities.

Sulfonylation involves the reaction of the hydrazine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base. This yields the corresponding N-sulfonyl hydrazide. These derivatives are important in medicinal chemistry and as precursors for other transformations. The reactivity of sulfonyl chlorides with amines is a well-established method for creating sulfonamides, and this reactivity extends to hydrazines.

The table below summarizes typical conditions for these transformations, generalized from reactions with similar substituted hydrazines.

TransformationReagentTypical ConditionsProduct Type
Acylation (Hydrazone formation)Ketone/Aldehyde (e.g., 2-acetylbenzofuran)Ethanol, acid catalyst (e.g., HCl), reflux(E)-1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine mdpi.com
Acylation (Hydrazide formation)Acyl Chloride (R-COCl)Inert solvent (e.g., CH₂Cl₂), base (e.g., pyridine (B92270) or triethylamine)N'- (2,3,4-trichlorophenyl)acylhydrazide
SulfonylationSulfonyl Chloride (R-SO₂Cl)Inert solvent (e.g., THF), base (e.g., pyridine)N'-(2,3,4-trichlorophenyl)sulfonylhydrazide

Alkylation and Arylation of the Hydrazine Moiety

Introducing alkyl and aryl groups onto the hydrazine nitrogen atoms can significantly alter the compound's properties. Various synthetic methods have been developed for the selective N-alkylation and N-arylation of hydrazines and their derivatives.

Alkylation can be achieved through several methods. One direct approach involves the reaction with alkyl halides, often under basic conditions. scholaris.ca However, controlling the degree of alkylation to avoid over-alkylation can be challenging. A more controlled method involves the formation of a nitrogen dianion from a protected hydrazine (e.g., a Boc-protected phenylhydrazine) using a strong base like n-butyllithium, followed by selective reaction with an alkyl halide. organic-chemistry.org This allows for precise mono- or di-alkylation.

Another powerful technique is reductive amination . wikipedia.orgmasterorganicchemistry.com This process involves the initial formation of a hydrazone by reacting the hydrazine with an aldehyde or ketone. The resulting C=N bond of the hydrazone is then selectively reduced to a C-N single bond using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or trichlorosilane. masterorganicchemistry.comnih.gov This one-pot procedure is highly efficient for producing N-alkylated hydrazines. wikipedia.orgrsc.org

Arylation of the hydrazine moiety is more complex and often requires metal catalysis. Copper-catalyzed N-arylation, a variant of the Ullmann condensation, has been successfully used for coupling aryl iodides with hydrazides. organic-chemistry.org Another modern approach involves the generation of aryl radicals from aryl hydrazines, which can then be used to arylate various substrates. nih.govresearchgate.net These methods provide access to N,N'-diaryl or N-alkyl-N'-aryl hydrazine derivatives that are otherwise difficult to synthesize.

TransformationMethodKey ReagentsProduct Type
AlkylationDirect AlkylationAlkyl halide (R-X), Base (e.g., K₂CO₃)N-Alkyl-(2,3,4-trichlorophenyl)hydrazine
AlkylationReductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) masterorganicchemistry.comN-Alkyl-(2,3,4-trichlorophenyl)hydrazine
AlkylationNitrogen Dianion Intermediaten-BuLi, Alkyl halide (R-X) organic-chemistry.orgSelectively Alkylated Hydrazine
ArylationCopper-Catalyzed CouplingAryl Iodide (Ar-I), CuI, Base (e.g., Cs₂CO₃) organic-chemistry.orgN-Aryl-(2,3,4-trichlorophenyl)hydrazine
ArylationRadical GenerationCatalytic Iodine (for radical formation from hydrazine) nih.govN-Aryl-(2,3,4-trichlorophenyl)hydrazine

Introduction of Additional Functional Groups onto the Aromatic Ring

Modifying the aromatic ring of this compound by introducing additional functional groups is a key strategy for fine-tuning its electronic and steric properties. This is primarily achieved through electrophilic aromatic substitution (SEAr) reactions. wikipedia.org However, the reactivity of the ring is significantly influenced by the existing substituents.

The three chlorine atoms on the phenyl ring are electron-withdrawing groups, which deactivates the ring towards electrophilic attack, making the reactions slower compared to benzene (B151609). stackexchange.com At the same time, halogens are ortho-, para-directing groups due to the ability of their lone pairs to donate electron density through resonance. In this compound, the directing effects of the three chlorine atoms and the hydrazine group (-NHNH₂) must be considered. The hydrazine group is a strongly activating, ortho-, para-directing group.

The positions available for substitution are C5 and C6. The outcome of an electrophilic substitution reaction will depend on the interplay between the activating effect of the hydrazine group and the deactivating/directing effects of the chlorine atoms.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group.

Halogenation: Further chlorination or bromination, typically using Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), could introduce a fourth halogen atom. masterorganicchemistry.commasterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid would install a sulfonic acid (-SO₃H) group.

Given the strong deactivation by three chlorine atoms, forcing conditions may be required for these transformations. The precise regioselectivity would need to be determined experimentally, as it results from a complex balance of electronic and steric factors.

Synthesis of Polymeric and Supramolecular Assemblies Incorporating Trichlorophenylhydrazine Units

The incorporation of this compound units into larger molecular structures like polymers and supramolecular assemblies is an advanced functionalization strategy. This allows for the development of materials with novel properties derived from the specific characteristics of the trichlorophenylhydrazine moiety.

Polymeric Assemblies: To be used in polymer synthesis, the this compound monomer must be bifunctionalized. For example, introducing a carboxylic acid or an additional amine group onto the aromatic ring would allow it to participate in condensation polymerization reactions to form polyamides or polyhydrazides. The synthesis of polymers based on s-triazine units has been achieved through the condensation of bishydrazino s-triazine derivatives, demonstrating the viability of incorporating hydrazine-based monomers into polymer chains. mdpi.com Similarly, phenylhydrazine has been used as a comonomer with p-phenylenediamine and formaldehyde to create terpolymers. nih.gov These approaches could be adapted for trichlorophenylhydrazine derivatives to create polymers with enhanced thermal stability or specific recognition properties.

Supramolecular Assemblies: These are ordered structures formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. nih.gov Derivatized this compound molecules can be designed to self-assemble into complex architectures.

Hydrogen Bonding: The N-H protons of the hydrazine or hydrazide derivatives can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors.

π-π Stacking: The electron-deficient trichlorophenyl ring can engage in π-π stacking interactions with electron-rich aromatic systems.

Halogen Bonding: The chlorine atoms on the ring can act as halogen bond donors, interacting with Lewis bases.

By strategically combining these interactions, it is possible to engineer crystal structures and create self-assembled nanomaterials. nih.govmdpi.com For example, coordination compounds containing ligands with similar aromatic and hydrogen-bonding functionalities have been shown to form extensive supramolecular networks. mdpi.com

Formation of Metal Complexes Utilizing this compound as a Ligand

The lone pairs of electrons on the nitrogen atoms of the hydrazine moiety make this compound and its derivatives excellent ligands for coordinating with metal ions. The field of coordination chemistry has extensively studied complexes of hydrazines and their Schiff base derivatives (hydrazones). chemistryjournal.net

This compound can act as a monodentate ligand, coordinating to a metal center through its terminal (-NH₂) nitrogen atom. More commonly, derivatives such as hydrazones, formed by condensation with aldehydes or ketones, act as bidentate or tridentate ligands. chemistryjournal.net These ligands can chelate to a metal ion, forming stable ring structures. For example, hydrazone ligands often coordinate through one of the hydrazine nitrogens and a nearby oxygen or nitrogen atom from the aldehyde/ketone portion of the molecule.

A wide range of transition metals can form complexes with hydrazine-based ligands, including Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The geometry of the resulting complex (e.g., tetrahedral, square planar, or octahedral) depends on the metal ion, its oxidation state, and the nature of the ligand and any co-ligands. researchgate.netias.ac.in These metal-hydrazine complexes can serve as precursors for producing oxide materials upon thermal decomposition. ias.ac.in The coordination of Rh(III) porphyrins with hydrazine ligands has also been characterized, showcasing the versatility of hydrazine as a ligand. nih.gov The electronic properties of the complex can be tuned by the substituents on the phenyl ring, with the electron-withdrawing chlorine atoms potentially influencing the ligand field strength and redox properties of the metal center.

Applications of 2,3,4 Trichlorophenyl Hydrazine and Its Derivatives in Non Biological Chemical Sciences

Precursor in the Synthesis of Complex Organic Molecules

The primary application of (2,3,4-Trichlorophenyl)hydrazine in synthetic organic chemistry is as a precursor for the construction of complex heterocyclic molecules. Its utility is most prominently demonstrated in the Fischer indole (B1671886) synthesis, a robust method for creating indole ring systems.

In this reaction, this compound is condensed with an aldehyde or a ketone under acidic conditions. youngin.com The reaction proceeds through the formation of a (2,3,4-trichlorophenyl)hydrazone intermediate, which then undergoes a journal-iiie-india.comjournal-iiie-india.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield a substituted indole. youngin.com When this compound is used, the resulting products are 4,5,6-trichloro-substituted indoles. These polychlorinated indoles are important scaffolds for further chemical elaboration due to the influence of the halogen atoms on the electronic properties and reactivity of the indole ring.

Beyond indoles, substituted phenylhydrazines are fundamental building blocks for other classes of heterocyclic compounds. For instance, their reaction with β-dicarbonyl compounds, such as β-ketoesters, is a classical route to synthesize pyrazole (B372694) derivatives. Similarly, reactions with appropriate precursors can lead to the formation of various triazole and triazine ring systems. The Japp-Klingemann reaction provides another pathway, where β-keto-esters or β-keto-acids react with aryl diazonium salts to form hydrazones, which can then be cyclized. journal-iiie-india.com Although the diazonium salt is the reactant, the resulting hydrazone is the key intermediate, a structure directly accessible from this compound and a corresponding carbonyl compound.

Reagent in Specific Organic Transformations and Catalytic Cycles

As a reagent, this compound partakes in specific organic transformations where the hydrazine (B178648) functional group is key. The formation of hydrazones upon reaction with aldehydes and ketones is a primary example. These hydrazones are not only intermediates for cyclization reactions like the Fischer indole synthesis but are also stable compounds in their own right with applications in various chemical contexts.

The nucleophilicity of the hydrazine group allows it to participate in condensation and cyclocondensation reactions to form a variety of heterocyclic systems. For example, condensation with 1,3-dielectrophiles is a cornerstone for the synthesis of five-membered heterocycles like pyrazoles. thermofisher.com The reaction of this compound with a β-diketone would proceed via initial hydrazone formation, followed by intramolecular cyclization and dehydration to yield a 1-(2,3,4-trichlorophenyl)-substituted pyrazole.

While less common, hydrazine derivatives can be involved in catalytic cycles, often in redox reactions. Hydrazine itself is a known reducing agent, capable of reducing certain functional groups. nih.gov Although this compound is primarily used for its role as a synthon, the fundamental reactivity of the hydrazine group suggests potential applications in redox transformations, where it could be oxidized while effecting the reduction of another substrate.

Role in the Development of Advanced Materials

The structural features of this compound and its derivatives make them potential precursors for advanced materials, including dyes, pigments, and polymers. The trichlorinated phenyl ring is expected to impart properties such as thermal stability, flame retardancy, and specific optoelectronic characteristics to the final materials.

Aromatic hydrazines and their parent anilines are foundational to the synthesis of azo dyes, which constitute a large class of commercial colorants. epa.gov The synthesis typically involves the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling component. nih.gov this compound can be conceptually linked to this process, as the corresponding 2,3,4-trichloroaniline would be the starting material for diazotization. The resulting diazonium salt is then reacted with phenols, naphthols, or aromatic amines to produce highly colored azo compounds.

The incorporation of the 2,3,4-trichlorophenyl moiety into a dye structure is anticipated to have several effects. The chlorine atoms are auxochromes that can modify the color of the dye. Furthermore, the presence of multiple halogen atoms often increases the lightfastness and chemical resistance of the pigment. These trichlorinated azo dyes would find potential applications as disperse dyes for synthetic fibers like polyester, where such stability is highly desirable. nih.gov

The bifunctional nature of hydrazines (two nitrogen atoms with lone pairs) allows them to act as monomers in polycondensation reactions. This compound can, in principle, react with difunctional electrophiles such as diacyl chlorides or diisocyanates to form polymers. For example, reaction with a diacyl chloride would lead to the formation of a poly(acylhydrazide), a class of polymers known for its thermal stability.

The presence of the bulky and rigid 2,3,4-trichlorophenyl group along the polymer backbone would likely result in materials with high glass transition temperatures and enhanced thermal stability. Moreover, the high chlorine content would confer inherent flame-retardant properties to the polymer, making such materials potentially useful in applications requiring fire resistance. While specific examples of polymers derived from this compound are not widely reported, the underlying principles of polymer chemistry suggest its potential as a specialty monomer.

Utilization in Analytical Chemistry as a Derivatization Reagent for Non-Biological Analytes

Hydrazine derivatives are widely used as derivatization reagents in analytical chemistry, particularly for the analysis of carbonyl compounds (aldehydes and ketones) by chromatography. youngin.com Many carbonyls lack a strong chromophore, making their detection by UV-Vis spectroscopy difficult. Derivatization with a hydrazine reagent that contains a chromophore converts the non-absorbing analyte into a strongly absorbing derivative, significantly enhancing detection sensitivity.

While 2,4-dinitrophenylhydrazine (DNPH) is the most common reagent for this purpose, other substituted hydrazines have been explored for specific applications. Research has demonstrated the use of a closely related isomer, 2,4,6-trichlorophenyl hydrazine (TCPH), as a derivatization reagent for the sensitive determination of formaldehyde in flour samples using high-performance liquid chromatography (HPLC). researchgate.net

In this method, formaldehyde reacts with TCPH under basic conditions to form a stable hydrazone derivative. This derivative is then separated on a C18 column and detected by UV spectroscopy. The method shows excellent performance, as detailed in the table below. Given the identical reactive functional group, this compound is expected to exhibit similar reactivity towards carbonyls and could be employed as a derivatization reagent in a comparable analytical framework. The different substitution pattern might offer altered chromatographic retention times or UV absorption maxima, which could be advantageous for specific analytical separations.

Table 1: HPLC Method Performance for Formaldehyde Determination using 2,4,6-Trichlorophenyl Hydrazine (TCPH) Derivatization

Parameter Value
Linearity Range 0.001-10 µg mL⁻¹
Correlation Coefficient (R²) 0.999
Limit of Detection (LOD) 0.3 ng mL⁻¹
Limit of Quantification (LOQ) 1.0 ng mL⁻¹
Recoveries (at 0.1, 1.0, 5.0 µg mL⁻¹) 92.0-101.7%
Relative Standard Deviation (RSD) < 2.2%

(Data sourced from a study on the 2,4,6-trichloro isomer) researchgate.net

Applications in Chemo- and Biosensor Development (Excluding Biomedical Diagnostics)

The development of chemical sensors for the detection of various analytes is a significant area of research. Hydrazine and its derivatives can be incorporated into sensor design due to their specific reactivity. While much research focuses on sensors for detecting hydrazine itself due to its toxicity, the hydrazine moiety can also be used as a recognition element for other molecules. nih.govnih.gov

For example, a chemosensor for detecting specific aldehydes or ketones in environmental samples could be designed by immobilizing this compound onto a solid support, such as the surface of an electrode or a nanoparticle. The reaction of the target carbonyl analyte with the immobilized hydrazine would form a hydrazone, leading to a change in an optical or electrochemical property of the surface. This change, such as a shift in fluorescence or a change in current, could then be measured and correlated to the analyte concentration.

The trichlorophenyl group could play a role in tuning the electronic properties of the sensor surface or in providing specific interactions (e.g., hydrophobic or π-stacking) with the analyte or the sensor matrix, potentially enhancing selectivity and sensitivity. While specific sensors based on this compound are not prominently documented, its chemical properties make it a plausible candidate for use as a recognition component in the development of novel chemo- and biosensors for non-biological analytes.

The search yielded information on related compounds, such as the (2,4,6)-trichlorophenylhydrazine isomer and various hydrazone derivatives, as well as general methodologies for computational chemistry. However, due to the strict requirement to focus solely on this compound and the lack of specific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline without resorting to speculation.

Therefore, the content for the requested sections cannot be provided at this time.

Advanced Analytical Methodologies for Detection and Quantification of 2,3,4 Trichlorophenyl Hydrazine in Environmental and Chemical Matrices

Chromatographic Separation Techniques (e.g., GC, HPLC) for Purity Assessment and Quantification in Chemical Mixtures

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and quantification of (2,3,4-Trichlorophenyl)hydrazine from complex chemical mixtures, thereby enabling robust purity assessment.

Gas Chromatography (GC): GC is a well-suited technique for the analysis of volatile and semi-volatile compounds like this compound. For purity assessment, a GC system equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) can be employed. The choice of the capillary column is critical for achieving optimal separation of the target analyte from its isomers and other impurities. Columns with a stationary phase of 6% cyanopropylphenyl-94% dimethylpolysiloxane have been utilized for the analysis of related hydrazine (B178648) compounds. sielc.com The method typically involves dissolving the sample in a suitable organic solvent and injecting it into the GC system. The area of the resulting peak for this compound is proportional to its concentration, allowing for quantification against a calibrated standard. Derivatization is a common strategy to improve the volatility and thermal stability of hydrazines for GC analysis. chromatographyonline.com For instance, reaction with acetone (B3395972) can form the corresponding acetone azine, which is more amenable to GC separation and detection. sielc.com

High-Performance Liquid Chromatography (HPLC): HPLC offers a powerful alternative for the analysis of less volatile or thermally labile compounds. A study on the separation of substituted chlorophenyl hydrazine isomers highlights the utility of reverse-phase HPLC for such analyses. researchgate.net A typical HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. The developed HPLC methods can achieve low detection limits, for instance, in the range of 0.02% to 0.04% for related chlorophenylhydrazine isomers, making them highly suitable for purity assessment and quality control of chemical products. researchgate.net

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

Feature Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Applicability Suitable for volatile and thermally stable compounds. Derivatization may be required. Applicable to a wide range of compounds, including those that are non-volatile or thermally labile.
Typical Detectors Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometer (MS). Ultraviolet (UV) Detector, Diode Array Detector (DAD), Mass Spectrometer (MS).
Advantages High resolution, speed. Versatility, wide applicability, suitable for non-volatile compounds.
Considerations Potential for thermal degradation of the analyte. Derivatization can add complexity. Mobile phase selection is crucial for optimal separation.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Identification and Trace Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, provide enhanced selectivity and sensitivity, making them indispensable for the unambiguous identification and trace-level quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized, and their mass-to-charge ratio is determined. This provides a unique mass spectrum that acts as a "fingerprint" for the compound, allowing for its positive identification. For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode can significantly enhance sensitivity by focusing on specific ions characteristic of this compound. The use of high-resolution accurate mass spectrometry (HRAM) with GC can further improve the confidence in identification by providing the exact mass of the species. thermofisher.com GC-MS is a powerful tool for impurity profiling of pharmaceutical starting materials and can be applied to detect volatile and semi-volatile impurities in complex matrices. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for the analysis of compounds in complex environmental and chemical matrices. It involves the coupling of HPLC with a tandem mass spectrometer. The first mass spectrometer selects the parent ion of the analyte, which is then fragmented, and the resulting product ions are detected by the second mass spectrometer. This multiple reaction monitoring (MRM) provides a high degree of specificity and significantly reduces background noise, enabling the detection of analytes at very low concentrations. LC-MS/MS methods have been successfully developed for the trace-level quantification of various chlorinated compounds in environmental samples. youngin.com For the analysis of this compound, a reverse-phase LC separation could be coupled with electrospray ionization (ESI) in the positive ion mode. The method can be optimized to achieve detection limits in the picogram range. youngin.com

Table 2: Overview of Hyphenated Techniques for this compound Analysis

Technique Principle Key Advantages Typical Applications
GC-MS Combines gas chromatography for separation with mass spectrometry for detection and identification. High specificity for identification through mass spectra, good for volatile compounds. Impurity identification in chemical synthesis, environmental monitoring of volatile pollutants.
LC-MS/MS Couples high-performance liquid chromatography with tandem mass spectrometry. Excellent sensitivity and selectivity for trace analysis in complex matrices. Quantification of trace contaminants in environmental samples, analysis of non-volatile impurities.

Electrochemical and Voltammetric Methods for Redox Characterization and Quantification

Electrochemical methods, particularly voltammetric techniques, offer a simple, rapid, and cost-effective approach for the redox characterization and quantification of electroactive compounds like this compound.

The fundamental principle of voltammetry involves applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. The redox behavior of this compound can be investigated using techniques like cyclic voltammetry (CV). CV provides information about the oxidation and reduction potentials of the compound, as well as the reversibility of the electrochemical process. This information is valuable for understanding its chemical reactivity.

For quantitative analysis, differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are often employed due to their higher sensitivity and better resolution compared to CV. mdpi.com These techniques can be used to develop analytical methods for the determination of this compound in various samples. The development of such a method would involve optimizing parameters such as the supporting electrolyte, pH, and instrumental settings to achieve the desired sensitivity and selectivity. While specific studies on the electrochemical behavior of this compound are not widely reported, the principles established for the voltammetric determination of other hydrazine and aromatic compounds are directly applicable. pnu.ac.irchempublishers.com

Spectrophotometric Methods for Quantitative Analysis (Excluding Biological Sample Analysis)

Spectrophotometric methods are widely used for the quantitative analysis of compounds that absorb light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These methods are generally simple, rapid, and cost-effective.

The quantitative determination of this compound can be achieved by measuring its absorbance at a specific wavelength using a UV-Visible spectrophotometer. According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

In some cases, derivatization reactions are employed to enhance the sensitivity and selectivity of the spectrophotometric analysis. nih.govresearchgate.net This involves reacting the analyte with a specific reagent to form a colored product that absorbs strongly in the visible region. For instance, various aromatic aldehydes can react with hydrazines to form hydrazones, which are often colored. nih.gov While this approach is common for hydrazine itself, a direct spectrophotometric method for this compound would likely rely on its intrinsic UV absorbance.

Table 3: Summary of Spectrophotometric Analysis Principles

Parameter Description
Principle Measurement of light absorption by the analyte in the UV-Visible region.
Governing Law Beer-Lambert Law (A = εbc).
Instrumentation UV-Visible Spectrophotometer.
Methodology A calibration curve is generated using standard solutions of known concentrations. The absorbance of the unknown sample is measured, and its concentration is determined from the calibration curve.
Advantages Simplicity, speed, and cost-effectiveness.
Limitations Potential for interference from other absorbing species in the sample matrix.

Lack of Specific Scientific Data on the Environmental Fate of this compound

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available in the public domain to generate a detailed and scientifically accurate article on the environmental chemistry and transformation of this compound as per the requested outline.

The conducted searches did not yield specific research findings on the photolytic degradation, hydrolytic stability, microbial biotransformation, soil adsorption, leaching behavior, or the specific transformation products of this compound. While general information exists for the broader class of hydrazines and for other chlorinated compounds, applying this general knowledge to the specific isomer requested would be speculative and would not meet the required standards of scientific accuracy and detailed reporting.

Constructing the requested article with data tables and in-depth analysis for each subsection is not feasible without dedicated studies on this compound. Therefore, the article cannot be generated at this time.

Future Research Perspectives and Emerging Directions for 2,3,4 Trichlorophenyl Hydrazine

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of hydrazine (B178648) derivatives is an area of continuous innovation, with a focus on improving efficiency, selectivity, and sustainability. While traditional methods for producing substituted phenylhydrazines exist, future research will likely concentrate on the development and application of modern catalytic systems to the synthesis of (2,3,4-Trichlorophenyl)hydrazine.

Catalytic C-N Coupling Reactions: Modern organic synthesis has seen a surge in the use of transition metal catalysts for C-N bond formation. Research into copper- and palladium-catalyzed N-arylation of hydrazides offers a promising avenue. organic-chemistry.org For instance, the use of a CuI/4-hydroxy-l-proline catalyst system has been effective for the coupling of aryl bromides with N-Boc hydrazine. organic-chemistry.org Similarly, Ni(II)-bipyridine complexes have been shown to catalyze photochemical C-N coupling of (hetero)aryl chlorides with hydrazides, a method that could be adapted for the synthesis of polychlorinated phenylhydrazines. organic-chemistry.org

Iron-Catalyzed Nitrene Transfer: A more recent development is the use of iron-based catalysts for the synthesis of hydrazines. chemistryviews.org An approach involving the iron-catalyzed N-amidation of arylamines with 3-alkyl dioxazolones yields hydrazides, which are precursors to hydrazines. chemistryviews.org Mechanistic studies suggest the formation of Fe nitrenoid intermediates that undergo N-N coupling. chemistryviews.org The exploration of such ligand-promoted iron-catalyzed nitrene transfer reactions could provide a more economical and environmentally benign route to this compound and its derivatives. chemistryviews.org

Table 1: Emerging Catalytic Methods for Hydrazine Synthesis

Catalytic System Reactants Key Features Potential Application for this compound
CuI/Ligand Aryl halides, Hydrazine derivatives High regioselectivity, functional group tolerance. organic-chemistry.org Synthesis from 1,2,3-trichloro-4-halobenzene.
Ni(II)-bipyridine (Hetero)aryl chlorides, Hydrazides Photochemical, photosensitizer-free. organic-chemistry.org Direct coupling using 1,2,3,4-tetrachlorobenzene.

The development of these novel pathways will focus on improving yields, reducing the number of synthetic steps, and utilizing less hazardous reagents, aligning with the principles of green chemistry.

Development of Advanced Functional Materials Based on this compound Derivatives

The inherent reactivity of the hydrazine moiety makes this compound a valuable precursor for a wide range of heterocyclic compounds. These derivatives are expected to find applications in advanced materials due to their unique electronic and photophysical properties.

Triazine-Based Materials: Derivatives of 1,3,5-triazine are known for their applications in photo- and electroluminescent materials. rsc.org The reaction of this compound with appropriate precursors can lead to the formation of functionalized triazines. The trichlorophenyl group can act as a bulky substituent to prevent aggregation-caused quenching in luminescent materials and can influence the electronic properties of the final molecule. Extensive research has been conducted on the synthesis and application of triazine derivatives for electroluminescent devices, phosphorescent emitters, and materials with thermally activated delayed fluorescence (TADF). rsc.org

Thiadiazole Derivatives: Substituted 1,3,4-thiadiazoles are another class of heterocyclic compounds with significant applications in materials chemistry. nih.gov A recently developed method involves the sulfur-mediated direct coupling between primary nitroalkanes and acyl hydrazines to form multi-functionalized 1,3,4-thiadiazoles. nih.gov Applying this methodology to acyl hydrazine derivatives of this compound could yield novel thiadiazoles with potential applications as organic semiconductors or fluorescent probes.

Future work in this area will involve the synthesis of a library of derivatives and the systematic investigation of their structure-property relationships. The goal is to create materials with tailored optical and electronic properties for applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optics.

Integration with Flow Chemistry and Automated Synthesis Paradigms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. amt.uknih.govucd.ie The synthesis of this compound and its derivatives often involves hazardous reagents like hydrazine and can be highly exothermic, making it an ideal candidate for flow chemistry applications.

Enhanced Safety and Control: Reactions involving hydrazine can be dangerous in batch reactors due to its toxicity and the potential for explosive decomposition, especially in the presence of an oxidizing agent. ucd.ie Flow reactors, with their small reaction volumes, minimize the amount of hazardous material at any given time, significantly improving safety. ucd.ie Furthermore, the superior heat exchange capabilities of flow systems allow for precise temperature control of highly exothermic reactions, preventing runaway reactions and improving product selectivity. amt.uk

Scalability and Automation: One of the key advantages of flow chemistry is the ease of scaling up production. nih.gov Instead of using larger reactors, which can introduce new challenges in mixing and heat transfer, production is increased by running the flow reactor for longer periods or by using multiple reactors in parallel. This seamless transition from laboratory-scale synthesis to industrial production is a major driver for the adoption of flow chemistry in the pharmaceutical and fine chemical industries. ucd.iebohrium.com The integration of automated systems for reaction optimization and product purification can further accelerate the development of synthetic routes for this compound derivatives.

Future research will focus on developing robust flow chemistry protocols for the key synthetic steps in the production of this compound and its subsequent conversion into functional molecules. This will involve the optimization of reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry.

Advanced Computational Design of this compound-Based Systems

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the rational design of new molecules and materials. The application of these methods to this compound-based systems can guide synthetic efforts and accelerate the discovery of new functional materials.

Predicting Molecular Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate a wide range of properties for molecules derived from this compound. These include electronic properties (HOMO/LUMO levels), optical properties (absorption and emission spectra), and charge transport properties. rsc.org This information is crucial for designing materials for specific applications, such as host materials for OLEDs or components of organic solar cells. For example, computational studies have been used to design nonplanar tri-s-triazine-based ambipolar host materials for phosphorescent blue emitters. rsc.org

Guiding Synthetic Efforts: By computationally screening a virtual library of potential derivatives, researchers can identify the most promising candidates for synthesis. This in-silico approach saves significant time and resources compared to a purely experimental trial-and-error approach. For instance, computational modeling can help in understanding the reaction mechanisms of novel synthetic pathways, aiding in the optimization of reaction conditions.

The future in this area will see a closer integration of computational design and experimental synthesis. Machine learning and artificial intelligence will likely play a larger role in predicting the properties of complex molecules and in designing novel synthetic routes.

Role in Sustainable Chemical Processes and Circular Economy Initiatives

The principles of green chemistry and the concept of a circular economy are increasingly influencing the chemical industry. Future research on this compound will need to incorporate these principles to ensure that its production and use are sustainable.

Green Synthesis Routes: As discussed in section 10.1, the development of catalytic methods using earth-abundant metals and less hazardous reagents is a key aspect of green chemistry. nih.gov Additionally, the use of renewable feedstocks and solvents, as well as minimizing waste generation through atom-efficient reactions, will be important considerations. For example, developing synthetic routes that utilize biomass-derived starting materials could significantly improve the sustainability profile of this compound production.

Circular Economy Concepts: The circular economy aims to eliminate waste and keep materials in use for as long as possible. basf.comeuropa.eu In the context of this compound, this could involve designing its derivatives to be recyclable or biodegradable. For materials used in electronic devices, for instance, developing methods for recovering and reusing the valuable organic components at the end of the product's life would be a key step towards a circular economy. Furthermore, exploring the use of this compound in the synthesis of polymers that can be chemically recycled back to their monomers would be a significant contribution to this field.

Future research will focus on the life cycle assessment of this compound and its derivatives to identify areas for improvement in terms of sustainability. This will involve a holistic approach that considers everything from the sourcing of raw materials to the end-of-life of the final products.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1,2,3,4-tetrachlorobenzene
1,2,3-trichloro-4-halobenzene
1,3,4-thiadiazoles
1,3,5-triazine
2,3,4-trichloroaniline
3-alkyl dioxazolones
4-hydroxy-l-proline
N-Boc hydrazine

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,3,4-trichlorophenyl)hydrazine, and how do substituent positions influence reactivity?

  • Methodology : React hydrazine with 2,3,4-trichlorochlorobenzene under nucleophilic aromatic substitution conditions. The electron-withdrawing chlorine substituents activate the ring for displacement, but steric hindrance at the 2,3,4-positions may reduce reaction efficiency. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) to enhance kinetics. Monitor progress via TLC or HPLC .
  • Key Data : Compare yields with analogous compounds (e.g., 2,4,6-trichlorophenylhydrazine) to assess positional effects. Chlorine at the ortho position may hinder hydrazine attack due to steric crowding .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure using SHELXL for precise bond-length and angle measurements .
  • Spectroscopy : Combine 1^1H/13^13C NMR (chlorine-induced splitting patterns) and IR (N–H stretching at ~3300 cm1^{-1}) for functional group identification.
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 235.4) and fragmentation patterns .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.
  • Store in airtight containers under inert gas (N2_2) to prevent oxidation.
  • Neutralize spills with dilute acetic acid, as hydrazines react exothermically with strong oxidizers .

Advanced Research Questions

Q. How do computational studies inform the reaction mechanisms of this compound in cycloaddition reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation barriers. For example, study its role in Fischer indole synthesis or carbonyl-olefin metathesis. Compare with experimental kinetics (e.g., Arrhenius plots) to validate theoretical predictions .
  • Data Contradictions : Computational models may underestimate steric effects in bulky trichlorophenyl derivatives, leading to discrepancies between predicted and observed reaction rates .

Q. How can conflicting data on the nucleophilicity of this compound be resolved?

  • Methodology :

  • Competitive Kinetics : Compare reactivity with reference hydrazines (e.g., phenylhydrazine) in standardized SNAr reactions.
  • Hammett Analysis : Correlate substituent effects (σ\sigma^- values) with rate constants to quantify electronic contributions.
  • Controlled Experiments : Vary solvent polarity (e.g., DMSO vs. ethanol) to isolate steric vs. electronic influences .

Q. What are the applications of this compound in synthesizing biologically active heterocycles?

  • Methodology :

  • Hydrazone Formation : Condense with carbonyl compounds (e.g., aldehydes) under acidic conditions (HCl/ethanol) to form hydrazones, precursors to indoles or triazoles .
  • Example : React with 4-methoxyphenyl carbaldehyde to yield a sydnone-triazole hybrid (95% yield after crystallization in DMF) .
    • Scope : Explore substitutions on the trichlorophenyl ring to modulate bioactivity (e.g., antimicrobial or enzyme inhibition) .

Q. What strategies mitigate environmental risks during the disposal of this compound waste?

  • Methodology :

  • Degradation Studies : Test oxidative degradation using H2_2O2_2/UV or Fenton’s reagent to break C–N bonds.
  • Ecotoxicology Assays : Evaluate acute toxicity (e.g., Daphnia magna LC50_{50}) and biodegradability (OECD 301B) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3,4-Trichlorophenyl)hydrazine
Reactant of Route 2
(2,3,4-Trichlorophenyl)hydrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.